Cyclopent(hi)acephenanthrylene

mutagenicity polycyclic aromatic hydrocarbon Salmonella typhimurium TM677

Cyclopent[hi]acephenanthrylene (CPAP, CAS 114959‑37‑4) is a polycyclic aromatic hydrocarbon (PAH) with molecular formula C₁₈H₁₀ and molecular weight 226.27 g mol⁻¹. It belongs to the cyclopenta‑fused PAH (CP‑PAH) subclass, featuring a planar, hydrophobic structure in which a five‑membered ring is integrated into a phenanthrene framework.

Molecular Formula C18H10
Molecular Weight 226.3 g/mol
CAS No. 114959-37-4
Cat. No. B039155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopent(hi)acephenanthrylene
CAS114959-37-4
SynonymsCYCLOPENTA(HI)ACEPHENANTHRYLENE
Molecular FormulaC18H10
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C4C=CC5=C4C(=CC=C5)C3=C1)C=C2
InChIInChI=1S/C18H10/c1-3-11-7-9-15-16-10-8-12-4-2-6-14(18(12)16)13(5-1)17(11)15/h1-10H
InChIKeyOGSMXDUSWZTIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopent[hi]acephenanthrylene (CAS 114959-37-4): A Cyclopenta-Fused PAH for Combustion Toxicology and Physical‑Organic Research


Cyclopent[hi]acephenanthrylene (CPAP, CAS 114959‑37‑4) is a polycyclic aromatic hydrocarbon (PAH) with molecular formula C₁₈H₁₀ and molecular weight 226.27 g mol⁻¹. It belongs to the cyclopenta‑fused PAH (CP‑PAH) subclass, featuring a planar, hydrophobic structure in which a five‑membered ring is integrated into a phenanthrene framework. CPAP is formed during the combustion and pyrolysis of fossil fuels and is frequently detected alongside its C₁₈H₁₀ isomers in environmental samples [1]. Because of its well‑defined synthetic availability and distinctive biological and thermochemical profile, CPAP is routinely procured as a reference standard for isomer‑specific studies of mutagenicity, environmental fate, and high‑temperature hydrocarbon rearrangements.

Why Interchanging C₁₈H₁₀ Cyclopenta‑Fused PAHs Can Derail Mutagenicity and Stability Studies


Despite sharing the elemental composition C₁₈H₁₀, cyclopenta‑fused PAH isomers exhibit dramatic differences in mutagenic potency, metabolic‑activation requirements, and thermodynamic stability. In a direct comparative study, CPAP was essentially inactive in both bacterial and human‑cell mutagenicity assays, while its isomers cyclopenta[cd]pyrene (CPP), benzo[ghi]fluoranthene (BF), and cyclopent[hi]aceanthrylene (CPAA) were potent mutagens, some exceeding the activity of benzo[a]pyrene [1]. Moreover, CPAP lacks the metabolic‑activation‑independent mutagenicity that characterizes aceanthrylene‑analogs. Substituting CPAP with a more mutagenic isomer, or vice versa, would therefore invalidate structure‑activity conclusions and risk misclassification of hazard. Researchers who require a chemically verified, low‑mutagenicity CP‑PAH reference benchmark must specifically obtain CPAP rather than assume interchangeability with any other C₁₈H₁₀ isomer.

Quantitative Evidence Differentiating Cyclopent[hi]acephenanthrylene from Its Closest C₁₈H₁₀ Isomers and Analogs


Bacterial Mutagenicity: CPAP Is Essentially Inactive Whereas Isomers CPP, BF, and CPAA Are Potent Mutagens

In the Salmonella typhimurium TM677 forward mutation assay conducted with Aroclor‑induced rat‑liver post‑mitochondrial supernatant (PMS), CPAP exhibited only slight mutagenic activity, whereas the isomeric C₁₈H₁₀ cyclopenta‑fused PAHs CPP, BF, and CPAA were each roughly twice as mutagenic as the potent reference carcinogen benzo[a]pyrene (BaP) [1]. CPAP’s response did not reach the threshold for a significant positive call, effectively making it a non‑mutagen in this system while its structural isomers displayed strong mutagenicity.

mutagenicity polycyclic aromatic hydrocarbon Salmonella typhimurium TM677

Human Cell Mutagenicity: CPAP Is Completely Inactive in MCL‑3 Lymphoblastoid Cells

When evaluated in the MCL‑3 human B‑lymphoblastoid cell mutagenicity assay at the thymidine kinase (tk) locus, CPAP and BF showed no detectable mutagenic activity, whereas CPP and CPAA elicited strong mutagenic responses (though less potent than BaP) [1]. This result demonstrates a clear demarcation: CPAP and BF are non‑mutagenic in human cells under the conditions tested, while CPP and CPAA are human‑cell mutagens.

human cell mutagenicity MCL‑3 cells CP‑PAH

Metabolic‑Activation Dependence: CPAP Is Not Mutagenic Without Exogenous Metabolism, Unlike Aceanthrylene Analogs

In a Salmonella forward mutation assay performed in the absence of exogenous metabolic activation (PMS), none of the acephenanthrylene series (including CPAP) displayed mutagenic activity, whereas all aceanthrylenes were mutagenic. Specifically, cyclopent[hi]aceanthrylene (CPAA) exhibited a minimum detectable mutagen concentration (MDMC) of 18.2 nmol mL⁻¹ [1]. CPAP failed to reach any detectable MDMC, highlighting a fundamental difference in electrophilic reactivity between the acephenanthrylene and aceanthrylene frameworks.

metabolic activation PMS‑independent mutagenicity acephenanthrylene

Thermal Stability: CPAP Is the Thermodynamically Favored Product Over CPAA Above 900 °C

When cyclopent[hi]aceanthrylene (CPAA) is subjected to flash vacuum thermolysis at temperatures ≥900 °C, it undergoes clean rearrangement to cyclopent[hi]acephenanthrylene (CPAP) [1]. This conversion occurs more readily than the analogous isomerization of aceanthrylene to acephenanthrylene, demonstrating that the acephenanthrylene ring architecture is thermodynamically more stable than its aceanthrylene counterpart. For synthetic chemists, this implies that CPAP can be obtained with high isomeric purity from CPAA precursors under thermal conditions, whereas the reverse reaction (CPAP → CPAA) does not occur spontaneously.

flash vacuum thermolysis isomerization thermal stability

Stone–Wales Rearrangement Energetics: CPAP Exhibits an Exergonic Transformation to Benzo[ghi]fluoranthene

Density functional theory (DFT) calculations at the UM06‑2X/cc‑pVDZ level predict that the Stone–Wales rearrangement of cyclopent[hi]acephenanthrylene (12) to benzo[ghi]fluoranthene (13) is exergonic, whereas the analogous transformation of dicyclopenta[cd,fg]pyrene (14) to corannulene (15) is endergonic by +10.6 kcal mol⁻¹ at 1000 °C (+4.4 kcal mol⁻¹ at 0 K) [1]. This intermediate energetic profile – exergonic but less highly favored than the conversion of as‑indacene to acenaphthylene – makes CPAP an ideal model substrate for probing the interplay between pentagon migration, aromatic stabilization, and curvature induction in polycyclic carbon networks.

Stone‑Wales rearrangement DFT calculation curvature strain

Research and Industrial Application Scenarios for Cyclopent[hi]acephenanthrylene (CPAP)


Toxicology Structure–Activity Relationship (SAR) Studies: Mapping Mutagenicity Across C₁₈H₁₀ Isomers

Environmental health laboratories procuring CP‑PAH standards for comparative mutagenicity testing require a reference compound that anchors the low‑activity end of the spectrum. As demonstrated in the Lafleur et al. study, CPAP is essentially inactive in both bacterial and human cell forward mutation assays, whereas its direct isomers CPP, BF, and CPAA are potent mutagens [1]. Including CPAP in a panel of C₁₈H₁₀ isomers enables investigators to attribute specific structural features (cyclopenta ring position, annelation pattern) to genotoxic potency, a prerequisite for QSAR model development and risk‑based regulatory assessments.

Metabolic Activation Pathway Dissection: Distinguishing Direct from Indirect Genotoxicity

Busby et al. showed that acephenanthrylene‑type CP‑PAHs, including CPAP, display no PMS‑independent mutagenicity, while aceanthrylene analogs are directly mutagenic [2]. This metabolic‑activation dichotomy makes CPAP an indispensable negative control in experiments designed to identify direct‑acting genotoxicants in complex combustion emissions. By using CPAP as a comparator, analytical chemists can differentiate which fractions of a sample require metabolic activation to exert genotoxicity, guiding the design of more targeted toxicological test batteries.

Synthesis and Thermal Stability Research: Leveraging Isomerization Behavior Above 900 °C

The quantitative rearrangement of CPAA to CPAP at temperatures ≥900 °C [3] provides a clean synthetic route to CPAP that is exploited in preparative flash vacuum pyrolysis setups. Because the reverse reaction is thermodynamically unfavorable, chemists procuring CPAP for high‑temperature mechanistic investigations can rely on its isomeric integrity under pyrolytic conditions, avoiding the separation challenges that plague less stable isomer pairs. This property is particularly valued in combustion chemistry laboratories that seek to generate CPAP‑enriched fractions for spectroscopic calibration and mechanistic tracing.

Computational and Physical‑Organic Chemistry: Modeling Curvature‑Driven Rearrangements

DFT calculations classify the Stone–Wales rearrangement of CPAP to BF as exergonic, in contrast to the endergonic transformation of dicyclopenta[cd,fg]pyrene to corannulene [4]. This intermediate thermodynamic position renders CPAP a uniquely balanced substrate for validating computational protocols that aim to reproduce curvature‑reactivity relationships. Physical‑organic research groups therefore include CPAP in benchmark sets when developing new density functionals or coupled‑cluster methods for large polycyclic hydrocarbons, ensuring that theoretical predictions are tested against a molecule that sits at a sensitive energetic inflection point.

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